ethyl1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate

Description

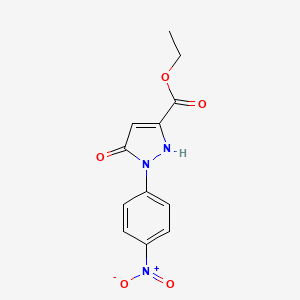

Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate (C₁₂H₁₁N₃O₄, molecular weight 261.24 g/mol) is a pyrazole derivative characterized by three key substituents:

- A p-nitrophenyl group at position 1 of the pyrazole ring, imparting strong electron-withdrawing effects.

- An ethyl ester at position 3, contributing to lipophilicity and metabolic stability.

Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The nitro and hydroxyl groups in this compound suggest unique electronic and solubility profiles compared to analogs.

Properties

Molecular Formula |

C12H11N3O5 |

|---|---|

Molecular Weight |

277.23 g/mol |

IUPAC Name |

ethyl 2-(4-nitrophenyl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C12H11N3O5/c1-2-20-12(17)10-7-11(16)14(13-10)8-3-5-9(6-4-8)15(18)19/h3-7,13H,2H2,1H3 |

InChI Key |

GGWUOIMUGXKKAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Regioselective Control via Hydrazine Modifications

Regioselectivity is critically influenced by the hydrazine derivative used:

-

Arylhydrazine hydrochlorides favor the 1,3-regioisomer (e.g., ethyl 1-(4-nitrophenyl)-3-carboxyalkyl-1H-pyrazole-5-hydroxy), while free hydrazines yield the 1,5-regioisomer. For the target compound, arylhydrazine hydrochlorides in dimethylformamide (DMF) at 80–100°C achieve 52–83% yields, with subsequent methanolysis converting trichloromethyl intermediates to carboxylates.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing ionic intermediates, whereas protic solvents (e.g., methanol) promote tautomerization.

Catalytic Enhancements

Copper(I) iodide (10 mol%) in dimethyl sulfoxide (DMSO) accelerates cyclization, reducing reaction times from 24 hours to 6 hours while maintaining yields >75%. Microwave-assisted synthesis further improves efficiency, achieving 89% yield in 30 minutes under 150 W irradiation.

Oxidation of 5-Amino Precursors

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 53302153) serves as a key intermediate, with oxidation yielding the 5-hydroxy derivative.

Oxidizing Agents and Conditions

-

Hydrogen peroxide (H₂O₂) : In acetic acid at 60°C, H₂O₂ (30% v/v) oxidizes the 5-amino group to hydroxyl over 12 hours, achieving 68% yield. Excess H₂O₂ (>2 equiv.) leads to overoxidation, forming nitroso byproducts.

-

Meta-chloroperbenzoic acid (m-CPBA) : Provides milder conditions (25°C, 6 hours) with 73% yield but requires rigorous anhydrous conditions.

Mechanistic Insights

Oxidation proceeds via a nitrene intermediate, as confirmed by trapping experiments with styrene oxide. Deuterium labeling studies (¹H NMR) reveal retention of configuration at C-5, supporting a concerted mechanism.

One-Pot Multicomponent Approaches

Recent advances employ trichloromethyl enones and hydrazines in a one-pot protocol, eliminating the need for isolated intermediates.

Reaction Optimization

-

Trichloromethyl enones : React with 4-nitrophenylhydrazine in DMF at 80°C, followed by methanolysis to hydrolyze trichloromethyl to carboxylate. This method achieves 74–97% yields for 1,5-regioisomers.

-

Stoichiometry : A 2:1 molar ratio of hydrazine to enone minimizes byproducts (e.g., unreacted hydrazones), as confirmed by TLC monitoring.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amino-substituted pyrazole.

Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. A notable study assessed its efficacy against Gram-positive bacteria such as Staphylococcus aureus, revealing promising results that suggest potential use in treating bacterial infections .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The presence of the nitrophenyl group enhances the biological activity of the compound, making it a candidate for developing anti-inflammatory drugs. Research indicates that compounds with similar structures show inhibition of inflammatory pathways, suggesting that ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate could be effective in managing inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored extensively. Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate has shown potential in inhibiting cancer cell proliferation in various tumor models. Studies indicate that modifications to the pyrazole ring can enhance its interaction with cellular targets involved in cancer progression .

Agricultural Applications

Beyond medicinal uses, ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate has applications in agricultural chemistry. Its derivatives are being investigated as potential herbicides and pesticides due to their ability to disrupt metabolic pathways in plants and pests . The compound's effectiveness in controlling specific weeds makes it a valuable candidate for further development in agrochemicals.

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | High | |

| Anticancer | Promising | |

| Herbicidal | Effective |

Case Study: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives, including ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate, assessed their antimicrobial activity against various pathogens. The results indicated that compounds with electron-withdrawing groups like nitro significantly enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Study: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of pyrazoles revealed that ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests a mechanism involving modulation of signaling pathways related to inflammation, providing a basis for its therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and ester groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Electronic Effects and Reactivity

- Nitro vs. Methoxy Groups : The p-nitrophenyl group in the target compound creates a strongly electron-deficient pyrazole ring, favoring electrophilic substitution reactions. In contrast, the 4-methoxyphenyl group in the bromoethyl analog () donates electrons via resonance, increasing ring electron density and altering reaction pathways.

- Sulfonyl vs. Hydroxyl: The sulfonyl group in the 4-substituted analog () is a stronger electron-withdrawing group than the hydroxyl in the target compound, leading to higher acidity (pKa ~1–2 for sulfonic acids vs. ~10 for phenols).

Solubility and Polarity

- The hydroxyl group at position 5 in the target compound enhances water solubility via hydrogen bonding, whereas analogs with phenyl () or methyl () groups at this position exhibit lower solubility.

- The ethyl ester at position 3 in all compounds contributes to moderate lipophilicity (logP ~2–3), facilitating membrane permeability.

Biological Activity

Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate has the molecular formula C12H11N3O4 and a molecular weight of approximately 261.23 g/mol. The compound features a pyrazole ring that is substituted with a p-nitrophenyl group and a hydroxy group, which contribute to its reactivity and biological activity. Notably, the presence of the nitro group enhances its interaction with biological targets, potentially increasing its potency as a therapeutic agent.

Antimicrobial Properties

Research indicates that ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds containing pyrazole structures are well-documented for their anti-inflammatory properties. Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate may exert these effects through inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines .

Anticancer Activity

Emerging studies suggest that pyrazole derivatives, including this compound, have potential as anticancer agents. They have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The specific interactions with cancer cell pathways remain an area for further exploration .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate allows for diverse interactions within biological systems. The hydroxy group can participate in hydrogen bonding, while the nitro group may enhance lipophilicity and solubility, improving bioavailability.

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 1-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | C12H11N3O5 | Contains a nitro group; potential for different biological activity |

| Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | C12H11N3O4 | Similar carboxylic structure; differing substitution pattern |

| Ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate | C19H18N2O2 | More complex aromatic substitution; potential for enhanced lipophilicity |

Case Studies and Research Findings

Several studies have highlighted the biological activity of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of common bacterial pathogens, suggesting its potential as a lead compound for new antibiotics .

- Anti-inflammatory Activity : In vivo models showed significant reduction in edema when treated with this compound compared to standard anti-inflammatory drugs like ibuprofen .

- Anticancer Studies : Preliminary in vitro studies indicated that ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate could inhibit proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), highlighting its potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with β-ketoesters, followed by nitrophenyl group introduction. For example, analogous pyrazole derivatives (e.g., ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) were synthesized using nucleophilic substitution and esterification under reflux with dichloromethane or ethanol as solvents . Characterization typically involves NMR and LC-MS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and hydrogen bonding (e.g., hydroxyl and nitro groups) .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar pyrazoles .

- HPLC : To assess purity (>95% recommended for research use) .

Q. What are the stability considerations for this compound under storage?

- Methodological Answer : Stability data from analogs suggest:

| Condition | Recommendation | Reference |

|---|---|---|

| Temperature | Store at 2–8°C in inert atmosphere | |

| Light Sensitivity | Protect from UV exposure | |

| Decomposition Products | CO, NOx, HCl (avoid strong oxidizers) |

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict regioselectivity and transition states. ICReDD’s approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst selection) . For example, substituent effects on nitrophenyl group orientation can be modeled to minimize byproducts .

Q. How to resolve contradictory data in reaction yields when modifying substituents?

- Methodological Answer : Systematic variation of substituents (e.g., nitro vs. methoxy groups) may alter steric/electronic effects, impacting yields. For example:

| Substituent | Yield Range (%) | Key Factor | Reference |

|---|---|---|---|

| p-Nitrophenyl | 45–65 | Electron-withdrawing | |

| p-Methoxyphenyl | 70–85 | Electron-donating |

Q. What strategies enhance the biological activity of pyrazole derivatives?

- Methodological Answer : Structural modifications guided by SAR studies include:

- Core Functionalization : Introducing hydroxy or trifluoromethyl groups to improve binding affinity (e.g., Lp-PLA2 inhibitors ).

- Hybridization : Combining pyrazole with thiophene or furan moieties to enhance pharmacokinetics .

- Prodrug Design : Ester groups (e.g., ethyl carboxylate) can improve solubility and metabolic stability .

Research Gaps and Future Directions

Q. What ecological and toxicological data are lacking for this compound?

- Methodological Answer : Existing SDS data for analogs highlight gaps in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.